molecular formula C16H11N3O3S B7696043 6-Methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol

6-Methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol

Cat. No.: B7696043
M. Wt: 325.3 g/mol
InChI Key: NNCSVKUBTTZSMU-UHFFFAOYSA-N
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Description

6-Methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol is a complex organic compound that features a quinoline core substituted with a methoxy group, a thiophene ring, and an oxadiazole moiety

Properties

IUPAC Name

6-methoxy-3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c1-21-10-4-5-12-9(7-10)8-11(15(20)17-12)14-18-16(22-19-14)13-3-2-6-23-13/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCSVKUBTTZSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol typically involves multi-step reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the methoxy group and the thiophene ring. The oxadiazole ring is then formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.

Scientific Research Applications

6-Methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, which have various pharmacological properties.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring, known for their antimicrobial and anticancer activities.

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.

Uniqueness

6-Methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol is unique due to its combination of the quinoline, thiophene, and oxadiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

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